1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine

Catalog No.
S12075131
CAS No.
M.F
C18H25FN2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)me...

Product Name

1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine

Molecular Formula

C18H25FN2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C18H25FN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2

InChI Key

RBGAXWHCLMAZKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F

1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine is a chemical compound with the molecular formula C18H25FN2C_{18}H_{25}FN_{2} and a molecular weight of 288.4 g/mol. This compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms, and is substituted with both a cyclohexenyl and a fluorophenyl group. The presence of these substituents contributes to its unique chemical properties, making it an interesting subject for various research applications, particularly in medicinal chemistry and organic synthesis.

  • Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, which introduce oxygen-containing functional groups into the structure.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts to reduce double bonds or other reducible groups.
  • Substitution: Nucleophilic substitution reactions may occur at the nitrogen atoms of the piperazine ring or on the aromatic ring, utilizing reagents like alkyl halides or sulfonates.

These reactions allow for the modification of the compound's structure, facilitating the development of derivatives with potentially enhanced biological activities.

The biological activity of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine has been explored in various studies. It has been investigated for its potential as a ligand in receptor binding studies, indicating its role in modulating receptor activity. Additionally, there are indications that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in treating pain and inflammation.

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine typically involves multi-step organic reactions. A common method includes:

  • Alkylation: The reaction begins with the alkylation of piperazine using cyclohex-3-en-1-ylmethyl chloride.
  • Nucleophilic Substitution: The introduction of the 3-fluorophenylmethyl group occurs through a nucleophilic substitution reaction.
  • Reaction Conditions: Solvents such as dichloromethane or toluene are often used, along with catalysts like potassium carbonate or sodium hydride to facilitate these reactions.

In industrial settings, continuous flow reactors may be employed to enhance mixing and control reaction conditions, optimizing yield and purity.

The compound has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
  • Industry: It is utilized in developing new materials and as an intermediate in pharmaceutical synthesis.

Interaction studies involving 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine focus on its binding affinity to specific receptors or enzymes. These studies help elucidate its mechanism of action and provide insights into its pharmacological effects. The compound's ability to modulate receptor activity suggests potential uses in drug development aimed at targeting specific pathways involved in disease processes .

Several compounds share structural similarities with 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine. Notable examples include:

Compound NameDescription
1-(Cyclohexylmethyl)piperazineSimilar piperazine structure but lacks fluorophenyl substitution.
1-(Cyclohex-2-en-1-ylmethyl)piperazineContains a cyclohexenyl structure but differs in double bond position.
4-Methylcyclohex-3-en-1-oneFeatures a cyclohexenyl structure with different substituents.
3-Methyl-3-cyclohexen-1-oneAnother cyclohexenyl compound with distinct functional groups.

Uniqueness

The uniqueness of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine lies in its specific combination of structural features—namely, the piperazine ring linked to both cyclohexenyl and fluorophenyl groups. This unique arrangement provides distinct chemical and biological properties that differentiate it from similar compounds, enhancing its value for research and application in various fields.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

288.20017697 g/mol

Monoisotopic Mass

288.20017697 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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